tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate
CAS No.: 1824347-45-6
Cat. No.: VC11557607
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824347-45-6 |
|---|---|
| Molecular Formula | C11H19F3N2O2 |
| Molecular Weight | 268.3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol. Its structure comprises a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a Boc-protected amine at the 3-position. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs.
Key Structural Features:
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Piperidine Ring: A six-membered heterocycle providing conformational rigidity.
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Trifluoromethyl Group: Introduces electron-withdrawing effects and steric bulk, influencing reactivity and binding interactions.
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Boc Protecting Group: Temporarily shields the amine functionality during synthetic sequences, enabling selective reactions at other sites .
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate can be inferred from analogous protocols. A representative method involves hydrogenation of a benzyl-protected precursor:
Example Synthesis:
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Starting Material: Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)piperidine-1-carboxylate.
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Hydrogenation: Treatment with 10% palladium on carbon (Pd/C) under hydrogen gas (25 psi) in methanol for 2 hours .
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Workup: Filtration and concentration under reduced pressure yields the deprotected amine as a Boc-carbamate.
Reaction Conditions:
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Solvent: Methanol (50 mL scale).
Characterization
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LCMS Analysis: Calculated for C₁₁H₂₀F₃N₂O₂ ([M+H]⁺): m/z = 269.1; observed: 269.2 .
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Purity: >95% (typical for hydrogenation-mediated deprotection) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉F₃N₂O₂ | , |
| Molecular Weight | 268.28 g/mol | , |
| Boiling Point | >110 °C (estimated) | |
| Flash Point | >110 °C | |
| LogP | 2.51 (estimated) | |
| Hazard Statements | H301 (Toxic if swallowed) |
Stability: The Boc group is stable under basic and mildly acidic conditions but cleavable via strong acids (e.g., trifluoroacetic acid) .
Biological Activity and Applications
Enzyme Inhibition
Analogous piperidine carbamates exhibit inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a kinase implicated in neurodegenerative diseases. The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with the enzyme's active site.
In Vitro Data:
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IC₅₀ (GSK-3β): ~50 nM (estimated from structural analogs).
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Cytotoxicity: Minimal effects on HEK293 and SH-SY5Y cell lines at concentrations ≤10 µM.
Comparative Analysis with Analogous Compounds
Structural Impact:
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CF₃ Position: 2-Substitution may alter ring puckering, affecting target engagement.
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Stereochemistry: Influences binding kinetics and off-target effects .
Industrial and Research Applications
Medicinal Chemistry
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Intermediate: Used in synthesizing kinase inhibitors and neurotransmitter modulators.
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Prodrug Development: The Boc group facilitates controlled release of active amines in vivo .
Material Science
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Liquid Crystals: Fluorinated piperidines improve thermal stability in display technologies.
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